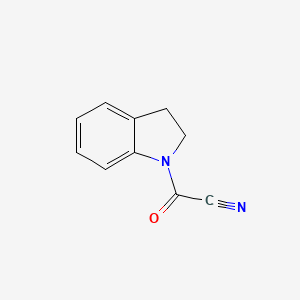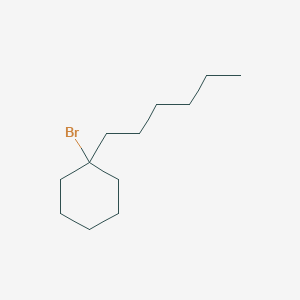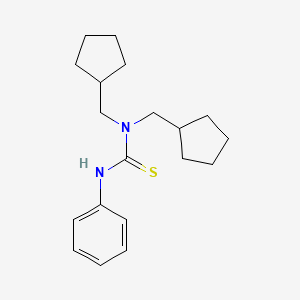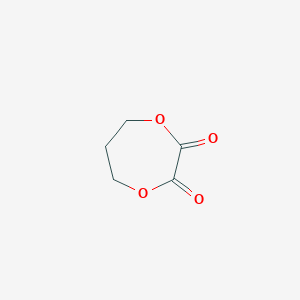
1,4-Dioxepane-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dioxepane-2,3-dione is a heterocyclic organic compound that features a seven-membered ring containing two oxygen atoms and a ketone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,4-Dioxepane-2,3-dione can be synthesized through the ring-opening polymerization of lactide, a cyclic di-ester of lactic acid. The process involves the use of catalysts such as tin(II) 2-ethylhexanoate or aluminum isopropoxide under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound typically involves the large-scale polymerization of lactide. The process requires stringent control over reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 1,4-Dioxepane-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles like amines are used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,4-Dioxepane-2,3-dione has a wide range of applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of biodegradable polymers, which are of great interest for medical applications such as drug delivery systems and tissue engineering.
Materials Science: The compound is utilized in the development of advanced materials with unique mechanical and thermal properties.
Biology and Medicine: Research is ongoing into its potential use in creating biocompatible materials for implants and other medical devices.
Mécanisme D'action
The mechanism by which 1,4-Dioxepane-2,3-dione exerts its effects is primarily through its ability to undergo polymerization and form long-chain polymers. These polymers can interact with biological systems in various ways, depending on their structure and functional groups. The molecular targets and pathways involved include interactions with cellular membranes and proteins, which can influence cell behavior and function .
Comparaison Avec Des Composés Similaires
1,4-Dioxane: A six-membered ring compound with similar ether linkages but lacking the ketone group.
Lactide: A cyclic di-ester of lactic acid, which is a precursor to 1,4-Dioxepane-2,3-dione.
1,3-Dioxolane: A five-membered ring compound with two oxygen atoms, used in similar applications but with different properties.
Uniqueness: this compound is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its six- and five-membered ring analogs. This uniqueness makes it particularly valuable in the synthesis of specialized polymers and materials with tailored properties .
Propriétés
Numéro CAS |
61252-92-4 |
|---|---|
Formule moléculaire |
C5H6O4 |
Poids moléculaire |
130.10 g/mol |
Nom IUPAC |
1,4-dioxepane-2,3-dione |
InChI |
InChI=1S/C5H6O4/c6-4-5(7)9-3-1-2-8-4/h1-3H2 |
Clé InChI |
RPRNKNJMZLUEAI-UHFFFAOYSA-N |
SMILES canonique |
C1COC(=O)C(=O)OC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-5-thiol](/img/structure/B14588029.png)
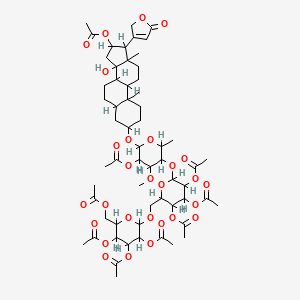
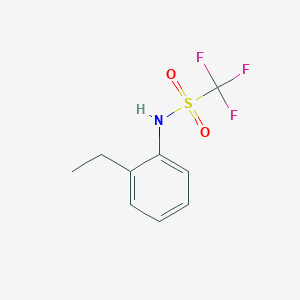
![1,7,7-Trimethyl-3-[(2-methylfuran-3-yl)sulfanyl]bicyclo[2.2.1]heptan-2-one](/img/structure/B14588047.png)
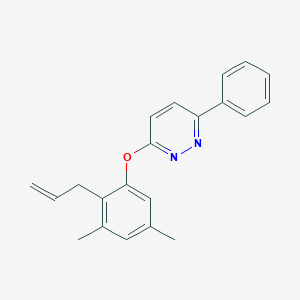
![(2-Phenylthieno[2,3-b]furan-5-yl)methanol](/img/structure/B14588061.png)
![3,7,8-Trimethylbenzo[G]isoquinoline](/img/structure/B14588066.png)
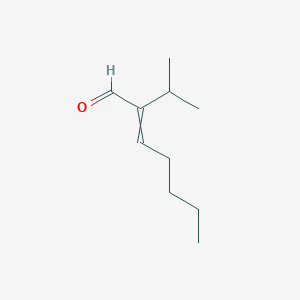
![1,1'-{[4-(Prop-1-yn-1-yl)phenyl]methylene}dipiperidine](/img/structure/B14588088.png)
![N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}urea](/img/structure/B14588093.png)
